molecular formula C26H30O9 B579533 1,4,6-TRI-O-ACETYL-2,3-DI-O-BENZYL-alpha-D-GLUCOPYRANOSE CAS No. 18933-72-7

1,4,6-TRI-O-ACETYL-2,3-DI-O-BENZYL-alpha-D-GLUCOPYRANOSE

Cat. No. B579533
CAS RN: 18933-72-7
M. Wt: 486.517
InChI Key: WNUINBFLSUWOOM-RTJMFUJLSA-N
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Description

1,4,6-TRI-O-ACETYL-2,3-DI-O-BENZYL-alpha-D-GLUCOPYRANOSE is a compound that is useful in organic synthesis . It is a type of protected carbohydrate hemiacetal .


Synthesis Analysis

The synthesis of similar compounds typically involves the treatment of glucose with benzaldehyde dimethyl acetal and a catalytic amount of p-toluenesulfonic acid monohydrate in anhydrous dimethylformamide . The reaction is stirred for several hours, and the residue is evaporated under high vacuo. The oily product obtained is then dissolved in pyridine and acetic anhydride, and the reaction mixture is stirred at room temperature .


Molecular Structure Analysis

The molecular structure of similar compounds consists of a 4,6-O-benzylidene-glucopyranose moiety which has the 4-OH and 6-OH groups of the glucopyranose protected by glycosidic bonding to a benzylic carbon, forming a benzyl acetal . The other OH groups of the glucopyranose ring are also protected with three acetate groups .


Chemical Reactions Analysis

Protected carbohydrate hemiacetals like 1,4,6-TRI-O-ACETYL-2,3-DI-O-BENZYL-alpha-D-GLUCOPYRANOSE may be converted into glycosyl donors (e.g., trichloroacetimidates) or used as donors directly . Alternatively, they may be used as substrates for nucleophilic addition reactions .

properties

IUPAC Name

[(2R,3R,4S,5R,6R)-3,6-diacetyloxy-4,5-bis(phenylmethoxy)oxan-2-yl]methyl acetate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C26H30O9/c1-17(27)30-16-22-23(33-18(2)28)24(31-14-20-10-6-4-7-11-20)25(26(35-22)34-19(3)29)32-15-21-12-8-5-9-13-21/h4-13,22-26H,14-16H2,1-3H3/t22-,23-,24+,25-,26+/m1/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WNUINBFLSUWOOM-RTJMFUJLSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)OCC1C(C(C(C(O1)OC(=O)C)OCC2=CC=CC=C2)OCC3=CC=CC=C3)OC(=O)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC(=O)OC[C@@H]1[C@H]([C@@H]([C@H]([C@H](O1)OC(=O)C)OCC2=CC=CC=C2)OCC3=CC=CC=C3)OC(=O)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C26H30O9
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID401199866
Record name α-D-Glucopyranose, 2,3-bis-O-(phenylmethyl)-, triacetate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID401199866
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

486.5 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS RN

18933-72-7
Record name α-D-Glucopyranose, 2,3-bis-O-(phenylmethyl)-, triacetate
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=18933-72-7
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name α-D-Glucopyranose, 2,3-bis-O-(phenylmethyl)-, triacetate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID401199866
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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